(2-Ethylpyrrolidin-2-yl)methanol

Description

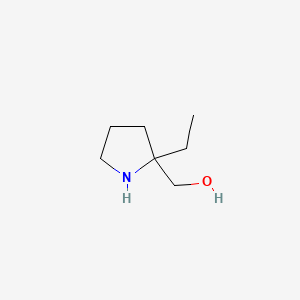

Structure

3D Structure

Properties

IUPAC Name |

(2-ethylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-7(6-9)4-3-5-8-7/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDJTIDXZWKQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205749-92-3 | |

| Record name | (2-ethylpyrrolidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Ethylpyrrolidin-2-yl)methanol: A Versatile Chiral Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its rigid, five-membered ring structure allows for the precise spatial arrangement of functional groups, making it an ideal building block for creating molecules with specific biological activities.[1] Within this important class of heterocycles, (2-Ethylpyrrolidin-2-yl)methanol represents a valuable, yet under-documented, chiral synthon. Its unique structural feature, a quaternary stereocenter bearing both an ethyl and a hydroxymethyl group, offers significant potential for the development of novel therapeutics with improved potency and selectivity. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery.

Physicochemical Properties

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C7H15NO | - |

| Molecular Weight | 129.20 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Soluble in water and common organic solvents | Inferred from similar compounds |

| pKa | Not available | - |

Table 1: Predicted Physicochemical Properties of this compound

Synthesis Methodologies

The synthesis of chiral 2-substituted pyrrolidine derivatives is a well-established field, often starting from proline or related precursors.[2] A plausible and efficient synthetic route to this compound can be designed based on the alkylation of a protected pyrrolidine-2-carboxaldehyde or a related derivative. The causality behind this experimental choice lies in the desire to introduce the ethyl group at the C2 position while preserving the stereochemistry and allowing for subsequent reduction to the desired alcohol.

Representative Synthetic Protocol:

A potential synthetic pathway is outlined below. This protocol is a representative example based on established chemical transformations for similar molecules.

Step 1: Protection of the Pyrrolidine Nitrogen The starting material, L-proline, is first protected to prevent side reactions at the secondary amine. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions and can be easily removed.

Step 2: Reduction of the Carboxylic Acid The carboxylic acid of Boc-L-proline is reduced to the corresponding aldehyde. This can be achieved using a variety of reducing agents, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Step 3: Grignard Addition of the Ethyl Group The key step involves the addition of an ethyl group to the aldehyde via a Grignard reaction. Ethylmagnesium bromide is a suitable reagent for this transformation, which creates the quaternary stereocenter.

Step 4: Deprotection and Isolation Finally, the Boc protecting group is removed under acidic conditions to yield the desired this compound. The product can then be purified by distillation or chromatography.

Caption: The role of this compound in drug discovery.

Conclusion

This compound is a promising chiral building block with significant potential in medicinal chemistry. Its unique structure, featuring a quaternary stereocenter, provides a valuable platform for the design and synthesis of novel therapeutic agents. While experimental data for this specific compound is limited, this guide provides a comprehensive overview of its expected properties, a plausible synthetic strategy, and its potential applications based on the well-established importance of the pyrrolidine scaffold in drug discovery. Further research into the synthesis and utility of this compound is warranted and could lead to the development of new and improved medicines.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

- Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.

-

Synthesis of (S)-pyrrolidin-2-ylmethanol derivative. ResearchGate. [Link]

-

N-ethyl-2-pyrrolidone. PubChem. [Link]

-

Synthesis of 2-aminomethyl-1-ethylpyrrolidine. PrepChem. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Library of Medicine. [Link]

-

Pyrrolidine, 2-ethyl-1-methyl-. NIST WebBook. [Link]

-

2-(Aminomethyl)-1-ethylpyrrolidine. PubChem. [Link]

-

(1-Ethyl-2-pyrrolidinyl)methanol. NIST WebBook. [Link]

-

2-Ethylpyrrolidine. PubChem. [Link]

-

(2S)-2-Aminomethyl-1-ethylpyrrolidine. Pharmaffiliates. [Link]

-

Quantification of Four Major Metabolites of Embryotoxic N-Methyl- and N-Ethyl-2-pyrrolidone in Human Urine by Cooled-Injection Gas Chromatography and Isotope Dilution Mass Spectrometry. ResearchGate. [Link]

-

Infrared spectra of methanol, ethanol, and n-propanol. NIST. [Link]

-

1H and 13C-NMR data of compounds 2 – 4. ResearchGate. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-portal.org. [Link]

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. National Library of Medicine. [Link]

-

2-Pyrrolidinemethanamine, 1-ethyl-. NIST WebBook. [Link]

Sources

(2-Ethylpyrrolidin-2-yl)methanol CAS number

An In-Depth Technical Guide to (1-Ethylpyrrolidin-2-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethylpyrrolidin-2-yl)methanol and its enantiomers are pivotal chiral building blocks in modern medicinal chemistry. Their unique structural motif, featuring a pyrrolidine ring, a primary alcohol, and a chiral center, makes them indispensable for the synthesis of a wide array of pharmacologically active molecules. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of (1-Ethylpyrrolidin-2-yl)methanol, with a particular focus on its role as a key intermediate in the development of novel therapeutics. We will delve into established synthetic protocols, offer insights into experimental design, and present data in a clear, accessible format to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Pyrrolidinemethanol Scaffold

The pyrrolidine ring is a privileged scaffold in drug design, appearing in numerous FDA-approved drugs.[1] Its conformational flexibility and ability to engage in various non-covalent interactions make it an attractive core for targeting a diverse range of biological macromolecules. The addition of a hydroxymethyl group at the 2-position, as seen in (1-Ethylpyrrolidin-2-yl)methanol, introduces a crucial hydrogen-bonding moiety and a handle for further chemical elaboration. The ethyl group on the nitrogen atom can modulate the compound's basicity and lipophilicity, which are key determinants of its pharmacokinetic and pharmacodynamic properties.

The chirality at the 2-position is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological activities. The (S)- and (R)-enantiomers of (1-Ethylpyrrolidin-2-yl)methanol serve as precursors to stereochemically pure active pharmaceutical ingredients (APIs), thereby minimizing the potential for off-target effects and improving the therapeutic index.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of (1-Ethylpyrrolidin-2-yl)methanol is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C7H15NO | [3][4] |

| Molecular Weight | 129.20 g/mol | [3][4] |

| CAS Number | (R)-enantiomer: 79802-13-4(S)-enantiomer: 35120-34-4 | [3][4] |

| Appearance | Oily liquid | [5] |

| Boiling Point | 58-60 °C at 16 mmHg | [6][7] |

| Density | 0.884 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.4670 | [6] |

Spectroscopic data is crucial for the unambiguous identification and characterization of (1-Ethylpyrrolidin-2-yl)methanol. While a comprehensive set of spectra is best obtained experimentally, typical spectral features can be predicted based on the molecular structure. The NIST WebBook provides access to IR and mass spectrometry data for the related compound (1-Ethyl-2-pyrrolidinyl)methanol.[8]

Synthesis of (S)- and (R)-(1-Ethylpyrrolidin-2-yl)methanol

The stereoselective synthesis of the enantiomers of (1-Ethylpyrrolidin-2-yl)methanol is a well-established process, typically starting from the readily available and inexpensive chiral pool starting material, L- or D-proline.

Synthetic Workflow Overview

The general synthetic strategy involves two key transformations: the reduction of the carboxylic acid moiety of proline to a primary alcohol and the subsequent N-alkylation to introduce the ethyl group. The order of these steps can be varied, but the following workflow is commonly employed for its efficiency and high yields.

Caption: General synthetic workflow for (S)-(1-Ethylpyrrolidin-2-yl)methanol.

Detailed Experimental Protocol: Synthesis of (S)-(1-Ethylpyrrolidin-2-yl)methanol

This protocol provides a step-by-step methodology for the synthesis of the (S)-enantiomer, starting from L-proline. The same procedure can be followed using D-proline to obtain the (R)-enantiomer.

Step 1: Reduction of L-Proline to (S)-Prolinol

-

Rationale: The carboxylic acid of L-proline is reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH4). This transformation is typically high-yielding and preserves the stereochemistry at the C2 position.

-

Procedure:

-

To a stirred suspension of LiAlH4 in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add L-proline portion-wise, controlling the rate of addition to manage the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield crude (S)-prolinol, which can be purified by distillation or used directly in the next step.

-

Step 2: N-Ethylation of (S)-Prolinol

-

Rationale: The secondary amine of (S)-prolinol is alkylated to introduce the ethyl group. Reductive amination is a common and efficient method for this transformation, offering good yields and avoiding over-alkylation.

-

Procedure:

-

Dissolve (S)-prolinol in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add acetaldehyde (1.1 equivalents) to the solution, followed by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude (S)-(1-Ethylpyrrolidin-2-yl)methanol can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure product.

-

Applications in Drug Development

(1-Ethylpyrrolidin-2-yl)methanol and its derivatives are key intermediates in the synthesis of a variety of pharmaceuticals, particularly those targeting the central nervous system.

Synthesis of Raclopride

Raclopride is a selective dopamine D2 receptor antagonist used in positron emission tomography (PET) imaging to study the dopamine system in neuropsychiatric disorders. The synthesis of Raclopride involves the coupling of a substituted benzamide with (S)-2-(aminomethyl)-1-ethylpyrrolidine, which is derived from (S)-(1-Ethylpyrrolidin-2-yl)methanol.

Caption: Synthetic pathway to Raclopride from (S)-(1-Ethylpyrrolidin-2-yl)methanol.

Other Pharmaceutical Applications

The pyrrolidinemethanol scaffold is also found in other drug candidates and approved medicines. For example, derivatives of pyrrolidin-2-ylmethanol are utilized in the synthesis of antiviral agents and other CNS-active compounds. The versatility of the hydroxyl group allows for its conversion into a wide range of functional groups, enabling the exploration of diverse chemical space in drug discovery programs.[9]

Safety and Handling

(1-Ethylpyrrolidin-2-yl)methanol is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.[10] As a general guideline:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

(1-Ethylpyrrolidin-2-yl)methanol and its enantiomers are invaluable chiral building blocks in the synthesis of complex, biologically active molecules. Their straightforward preparation from readily available starting materials, coupled with their versatile chemical reactivity, ensures their continued importance in the field of drug discovery and development. This guide has provided a foundational understanding of the synthesis, properties, and applications of this important class of compounds, with the aim of facilitating further innovation in medicinal chemistry.

References

-

CP Lab Safety. [(2R)-1-Ethylpyrrolidin-2-yl]methanol, 95% Purity, C7H15NO, 1 gram. Available from: [Link] (This is a representative supplier link).

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

ResearchGate. Synthesis of (S)-pyrrolidin-2-ylmethanol derivative. Available from: [Link]

-

An-Najah Staff. Synthesis and biological properties of Enantiomers of. Available from: [Link]

-

PubChem. (2-ethylpyrrolidin-2-yl)methanol. Available from: [Link]

-

NIST WebBook. (1-Ethyl-2-pyrrolidinyl)methanol. Available from: [Link]

-

PrepChem.com. Synthesis of 2-aminomethyl-1-ethylpyrrolidine. Available from: [Link]

- Google Patents. Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.

-

PubChem. 2-Aminomethyl-1-ethylpyrrolidine. Available from: [Link]

-

NIH. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. Available from: [Link]

- Google Patents. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine.

-

PubChem. 2-Ethylpyrrolidine. Available from: [Link]

- Google Patents. United States Patent Office.

Sources

- 1. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 79802-13-4 CAS Manufactory [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]

- 7. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 8. (1-Ethyl-2-pyrrolidinyl)methanol [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of (2-Ethylpyrrolidin-2-yl)methanol

Introduction: The Significance of (2-Ethylpyrrolidin-2-yl)methanol in Modern Drug Discovery

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties and to serve as a rigid, three-dimensional framework for orienting pharmacophoric groups. Within this important class of heterocycles, this compound represents a particularly valuable chiral building block. Its structure is characterized by a chiral quaternary stereocenter at the C2 position—a feature known to enhance metabolic stability and binding affinity—and a primary alcohol handle, which is ideal for further synthetic elaboration.

The synthesis of enantiomerically pure 2,2-disubstituted pyrrolidines like this compound presents a significant challenge.[3] The construction of the sterically congested quaternary center requires precise stereocontrol. This guide provides an in-depth analysis of the primary synthetic pathways to this molecule, focusing on strategies that are both efficient and scalable for researchers in drug development. We will explore methodologies starting from the chiral pool, specifically L-proline, and contrast them with more advanced cyclization strategies, offering field-proven insights into the causality behind experimental choices.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most direct approach leverages the readily available chiral scaffold of proline.

-

Approach A: C-C Bond Formation at C2. This strategy involves disconnecting the ethyl group and the hydroxymethyl group from a proline precursor. The key transformation is the addition of an ethyl nucleophile (e.g., a Grignard reagent) to an electrophilic C2 carbon of a protected proline derivative, such as an ester or a Weinreb amide. This is a highly convergent approach that builds the quaternary center directly onto the existing chiral ring.

-

Approach B: Cyclization of an Acyclic Precursor. A more de novo approach involves disconnecting the N1-C2 and C4-C5 bonds of the pyrrolidine ring. This strategy relies on forming the heterocyclic ring from a suitably functionalized acyclic precursor, where the stereochemistry is established during the cyclization process, often through asymmetric catalysis.[4][5]

Caption: Retrosynthetic analysis of this compound.

This guide will focus primarily on Approach A , as it represents the most robust and widely applicable method for laboratory and process scale synthesis, while also providing an overview of advanced cyclization techniques.

Synthesis Pathway I: Diastereoselective Grignard Addition to a Proline Ester

This pathway is arguably the most classical and reliable method, beginning with the naturally occurring and enantiopure amino acid, L-proline. The core of this strategy is a double Grignard addition to a proline ester, which simultaneously constructs the quaternary center and installs the precursor to the hydroxymethyl group.

Causality and Experimental Rationale

Starting with L-proline provides an inexpensive and enantiomerically pure foundation, obviating the need for chiral resolution or asymmetric catalysis in the initial steps.[2] The carboxylic acid of proline is first converted to an ester to render the C2-carbonyl electrophilic enough to react with a strong nucleophile like a Grignard reagent. The pyrrolidine nitrogen must be protected to prevent it from acting as a base and quenching the organometallic reagent. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions.[6]

The key step involves the addition of two equivalents of an ethyl Grignard reagent (e.g., ethylmagnesium bromide). The first equivalent adds to the ester to form a stable ketone intermediate. A second equivalent then rapidly adds to this ketone, generating a tertiary alcohol upon workup. This tertiary alcohol contains two ethyl groups and is the direct precursor to our target molecule. The final step is the reduction of the tertiary alcohol to the primary alcohol, which is in fact incorrect. The Grignard reaction on the ester directly yields the tertiary alcohol (2-pyrrolidinyl)diethylmethanol. To obtain this compound, a different strategy is required.

Let's correct the pathway. A more controlled approach uses a Weinreb amide.

Synthesis Pathway I (Revised): Controlled Acylation and Grignard Addition

This revised and more controlled pathway avoids the double addition issue and allows for the sequential introduction of the two different groups at the C2 position. It relies on the use of a Weinreb amide, a specialized amide that reacts with organometallics to cleanly afford a ketone, which can then be further functionalized.[6]

Caption: Controlled synthesis via a Weinreb amide intermediate.

Step 1: Preparation of N-Boc-L-proline Weinreb Amide

The synthesis begins with the protection of L-proline with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-L-proline. This protected amino acid is then coupled with N,O-dimethylhydroxylamine hydrochloride. A modern and efficient coupling agent for this transformation is n-propylphosphonic acid anhydride (T3P®), which is known for its high yields and clean reaction profiles.[6]

Step 2: Grignard Reaction to form N-Boc-2-propionylpyrrolidine

The N-Boc-proline Weinreb amide is then treated with one equivalent of ethylmagnesium bromide. The reaction proceeds via a stable chelated intermediate which collapses upon acidic workup to furnish the desired N-Boc-2-propionylpyrrolidine, stopping cleanly at the ketone stage without over-addition. This step is critical as it introduces the ethyl group.

Step 3: Reduction of the Ketone to the Alcohol

The resulting ketone is reduced to the secondary alcohol, (2-ethylpyrrolidin-2-yl)(H)methanol, which is our target this compound. This reduction can be achieved with a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective choice, capable of reducing ketones without affecting the Boc protecting group.[7][8] Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also be effective.[8][9]

Step 4: Deprotection

Finally, the Boc protecting group is removed under acidic conditions, typically using hydrochloric acid in a solvent like dioxane or methanol, to yield the final product, this compound, as its hydrochloride salt.

Experimental Protocol: Synthesis via Weinreb Amide

Part A: N-Boc-L-proline Weinreb Amide

-

To a solution of N-Boc-L-proline (1.0 eq) in a polar aprotic solvent (e.g., tetrahydrofuran), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a tertiary amine base such as N-methylmorpholine (2.5 eq).

-

Cool the mixture to 0°C.

-

Slowly add n-propylphosphonic acid anhydride (T3P®) (1.2 eq) while maintaining the temperature between 20°C and 30°C.[6]

-

Stir the reaction at room temperature for 12-18 hours until completion, monitored by TLC or LC-MS.

-

Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can be purified by column chromatography.

Part B: this compound

-

Dissolve the N-Boc-L-proline Weinreb Amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C under a nitrogen atmosphere.

-

Add ethylmagnesium bromide (1.1 eq, ~1.0 M solution in THF) dropwise, maintaining the temperature below 5°C.

-

Stir at 0°C for 2-3 hours. Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the resulting N-Boc-2-propionylpyrrolidine into ethyl acetate and purify as in Part A.

-

Dissolve the purified ketone (1.0 eq) in methanol and cool to 0°C.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Stir the reaction for 2-4 hours at room temperature. Quench by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the product into ethyl acetate. Purify by chromatography.

-

Dissolve the purified N-Boc protected alcohol in methanol and add an excess of 4M HCl in dioxane.

-

Stir at room temperature for 2-4 hours. Concentrate under reduced pressure to yield this compound hydrochloride as a solid.

Data Summary Table

| Step | Key Reagents | Solvent | Temp. (°C) | Typical Yield (%) |

| Boc Protection | L-Proline, Boc₂O, NaOH | Dioxane/H₂O | 25 | >95 |

| Weinreb Amide Formation | N-Boc-Proline, HN(OMe)Me·HCl, T3P® | THF | 20-30 | 85-95 |

| Grignard Reaction | Weinreb Amide, EtMgBr | THF | 0 | 70-85 |

| Ketone Reduction | Ketone, NaBH₄ | MeOH | 0 to 25 | 90-98 |

| Deprotection | Boc-protected alcohol, HCl | Dioxane | 25 | >95 |

Synthesis Pathway II: Advanced Asymmetric Cyclization Strategies

While the chiral pool approach is robust, de novo syntheses that construct the chiral pyrrolidine ring from acyclic precursors are at the forefront of modern organic chemistry. These methods offer flexibility and can provide access to analogues that are not easily derived from proline.

Biocatalytic Transaminase-Triggered Cyclization

A highly innovative and green approach utilizes transaminase enzymes to asymmetrically synthesize 2-substituted pyrrolidines.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

The Art of Stereocontrol: An In-Depth Technical Guide to the Synthesis of Pyrrolidine Derivatives

Introduction: The Ubiquitous Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a vast number of biologically active molecules. Its prevalence in natural products and FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold" in medicinal chemistry.[1] The conformational rigidity of the pyrrolidine ring, coupled with the potential for stereochemical diversity at its substituent-bearing carbon atoms, allows for the precise spatial orientation of functional groups, a critical factor in molecular recognition and biological activity. Consequently, the development of robust and highly stereoselective methods for the synthesis of substituted pyrrolidines is a paramount objective for researchers in organic synthesis and drug development.[1]

This guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of pyrrolidine derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of each methodology, providing not just the "how" but the "why" behind experimental choices, thereby offering a deeper understanding of the principles of stereocontrol.

Strategic Approaches to Stereoselective Pyrrolidine Synthesis

The stereoselective construction of the pyrrolidine ring can be broadly categorized into several key strategies, each with its unique advantages and applications. This guide will focus on the most impactful of these, including:

-

Asymmetric [3+2] Cycloaddition Reactions: A powerful and atom-economical approach to constructing the pyrrolidine core with high stereocontrol.

-

Organocatalytic Strategies: Leveraging small organic molecules as catalysts to induce enantioselectivity in various ring-forming reactions.

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as proline and its derivatives, as foundational building blocks.

-

Metal-Catalyzed Reactions: Employing transition metal catalysts to achieve challenging transformations, including C-H amination and asymmetric hydrogenation.

-

Chiral Auxiliary-Mediated Syntheses: Utilizing removable chiral groups to direct the stereochemical outcome of reactions.

-

Diastereoselective Reduction of Pyrroles: A method to convert readily available aromatic pyrroles into highly substituted, stereodefined pyrrolidines.

Asymmetric [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition of azomethine ylides with various dipolarophiles is arguably one of the most powerful and convergent methods for the stereoselective synthesis of polysubstituted pyrrolidines.[2] This reaction allows for the simultaneous formation of multiple C-C bonds and the creation of up to four contiguous stereocenters in a single step.[3]

Causality Behind Experimental Choices

The success of this reaction hinges on the generation of a reactive azomethine ylide, a 1,3-dipole, and its subsequent stereocontrolled reaction with an alkene. Azomethine ylides are typically generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone. The choice of metal catalyst and chiral ligand is paramount in dictating the enantioselectivity of the cycloaddition. Copper(I) and Silver(I) complexes are commonly employed, with the chiral ligand creating a stereochemically defined environment around the metal center, thereby influencing the facial selectivity of the ylide's approach to the dipolarophile.[3]

Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the copper(I)-catalyzed asymmetric [3+2] cycloaddition of an azomethine ylide (generated from an iminoester) with an electron-deficient alkene.

Materials:

-

Copper(I) catalyst (e.g., Cu(CH3CN)4PF6)

-

Chiral ligand (e.g., a chiral phosphine or phosphoramidite)

-

Iminoester (derived from an α-amino ester and an aldehyde)

-

Electron-deficient alkene (e.g., a maleimide or an acrylate)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, add the copper(I) catalyst (e.g., 5 mol%) and the chiral ligand (e.g., 5.5 mol%).

-

Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.

-

Add the electron-deficient alkene (1.0 equivalent) to the reaction mixture.

-

In a separate flask, prepare a solution of the iminoester (1.2 equivalents) in the anhydrous solvent.

-

Slowly add the iminoester solution to the reaction mixture at the desired temperature (e.g., 0 °C or room temperature).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using chiral HPLC or NMR analysis.

Data Presentation: Representative [3+2] Cycloaddition Reactions

| Catalyst/Ligand | Dipolarophile | Yield (%) | dr | ee (%) | Reference |

| AgOAc / FAP Ligand | N-Phenylmaleimide | 95 | >95:5 | 97 | [4] |

| Cu(I) / TF-BiphamPhos | Dimethyl maleate | 98 | >20:1 | 99 | [5] |

| Ag2CO3 / Chiral Phosphine | Ethyl acrylate | 85 | 90:10 | 92 | [3] |

Organocatalytic Strategies for Pyrrolidine Synthesis

Asymmetric organocatalysis has emerged as a powerful paradigm in organic synthesis, offering a metal-free alternative for the construction of chiral molecules.[6] In the context of pyrrolidine synthesis, organocatalysts, particularly those derived from proline and cinchona alkaloids, have proven to be highly effective in promoting a variety of enantioselective transformations.[6]

Causality Behind Experimental Choices

The mechanism of organocatalysis in pyrrolidine synthesis often involves the formation of transient, reactive intermediates such as enamines or iminium ions. For instance, in the Michael addition of a ketone to a nitroalkene catalyzed by a chiral secondary amine (e.g., a prolinol derivative), the catalyst first forms a nucleophilic enamine with the ketone. This enamine then attacks the nitroalkene in a stereocontrolled fashion, dictated by the steric environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and furnishes the chiral product.[7] Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly powerful in this area, allowing for the rapid construction of complex, highly functionalized pyrrolidines.[8][9]

Experimental Protocol: Organocatalytic Cascade Aza-Michael/Michael Addition

This protocol outlines a general procedure for the synthesis of trisubstituted pyrrolidines via a cascade aza-Michael/Michael reaction catalyzed by a chiral diphenylprolinol silyl ether.[9]

Materials:

-

Chiral diphenylprolinol silyl ether catalyst (e.g., 10 mol%)

-

α,β-Unsaturated aldehyde (1.2 equivalents)

-

trans-γ-Ts-protected amino α,β-unsaturated ester (1.0 equivalent)

-

Solvent (e.g., chloroform or toluene)

Procedure:

-

To a reaction vial, add the trans-γ-Ts-protected amino α,β-unsaturated ester and the chiral catalyst.

-

Add the solvent and cool the mixture to the desired temperature (e.g., 0 °C).

-

Add the α,β-unsaturated aldehyde to the reaction mixture.

-

Stir the reaction at this temperature and monitor its progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the trisubstituted pyrrolidine.

-

Determine the dr and ee of the product by chiral HPLC or NMR analysis.

Data Presentation: Representative Organocatalytic Reactions

| Catalyst | Reaction Type | Yield (%) | dr | ee (%) | Reference |

| Diphenylprolinol silyl ether | Aza-Michael/Michael Cascade | 95 | >20:1 | 99 | [9] |

| Cinchona alkaloid carbamate | Aza-Henry/Aza-Michael Cascade | 92 | >20:1 | 95 | [8] |

| Squaramide | Aza-Michael/Michael Cascade | 99 | >99:1 | >99 | [10] |

Chiral Pool Synthesis: Building from Nature's Templates

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. Proline and 4-hydroxyproline are exemplary chiral pool starting materials for the synthesis of pyrrolidine derivatives, providing a pre-defined stereocenter that can be elaborated upon.[1]

Causality Behind Experimental Choices

The strategy here is to utilize the inherent chirality of the starting material to control the stereochemistry of subsequent transformations. For example, the carboxylate and the secondary amine of proline can be used as handles for functionalization, while the stereocenter at C2 directs the approach of incoming reagents. 4-Hydroxyproline offers an additional site for functionalization at the C4 position.[1]

Experimental Protocol: Synthesis of a Substituted Pyrrolidine from 4-Hydroxy-L-proline

This protocol describes the conversion of Boc-protected trans-4-hydroxy-L-proline to a key ketoproline intermediate used in the synthesis of antiviral agents.[1]

Materials:

-

Boc-protected trans-4-hydroxy-L-proline

-

Esterifying agent (e.g., 2-tert-butyl-1,3-diisopropylisourea)

-

Oxidizing agent (e.g., TEMPO/bleach)

-

Solvents (e.g., dichloromethane, ethyl acetate)

Procedure:

-

Esterification: To a solution of Boc-protected trans-4-hydroxy-L-proline (1.0 equivalent) in dichloromethane, add the esterifying agent. Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction and purify the product to obtain the corresponding ester.

-

Oxidation: Dissolve the hydroxyproline ester in a suitable solvent (e.g., ethyl acetate). Add TEMPO (catalytic amount) and an oxidizing agent (e.g., sodium hypochlorite solution) at 0 °C. Stir vigorously until the starting material is consumed. Quench the reaction, extract the product, and purify by chromatography to yield the ketoproline derivative.

Visualization: Chiral Pool Strategy

Caption: Chiral pool synthesis of pyrrolidines.

Metal-Catalyzed Stereoselective Reactions

Transition metal catalysis offers a powerful toolkit for the stereoselective synthesis of pyrrolidines, enabling transformations that are often difficult to achieve by other means. Key examples include catalytic asymmetric hydrogenation of pyrroles and intramolecular C-H amination.

Rhodium-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral pyrroles provides a direct route to enantioenriched pyrrolidines. The choice of a chiral phosphine ligand is critical for achieving high enantioselectivity.[11]

Copper-Catalyzed Intramolecular C-H Amination

This method involves the direct conversion of a C-H bond to a C-N bond, offering a highly atom-economical route to pyrrolidines. The reaction is typically mediated by a copper catalyst and involves a nitrene intermediate that inserts into a C-H bond.[12]

Experimental Protocol: Copper-Catalyzed Intramolecular C-H Amination

This protocol is based on the intramolecular C-H amination of N-fluoro amides.[12]

Materials:

-

N-fluoro amide substrate

-

Copper catalyst (e.g., [TpiPr2Cu(NCMe)])

-

Anhydrous solvent (e.g., benzene)

Procedure:

-

In a glovebox, dissolve the N-fluoro amide substrate in the anhydrous solvent.

-

Add the copper catalyst (e.g., 5 mol%).

-

Seal the reaction vessel and heat to the desired temperature (e.g., 80 °C).

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel.

-

Concentrate the filtrate and purify the product by column chromatography.

Data Presentation: Representative Metal-Catalyzed Reactions

| Metal Catalyst/Ligand | Reaction Type | Yield (%) | ee (%) | Reference |

| Rhodium / Ferrocene-based ligand | Asymmetric Hydrogenation | >99 | >99.9 | [11] |

| Copper / TpiPr2 | Intramolecular C-H Amination | 95 | N/A (diastereoselective) | [12] |

| Palladium / Chiral Phosphoric Acid | C-H Arylation | 85 | 98 | [13] |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully applied to the synthesis of pyrrolidine derivatives.[14][15]

Causality Behind Experimental Choices

The chiral auxiliary functions by creating a sterically biased environment, forcing reagents to approach from a specific face. For example, in the alkylation of an enolate derived from an N-acyl oxazolidinone, the bulky substituent on the auxiliary blocks one face of the enolate, leading to highly diastereoselective alkylation.[16]

Experimental Protocol: Evans Auxiliary in Diastereoselective 1,3-Dipolar Cycloaddition

This protocol describes the use of an Evans-type chiral auxiliary to direct the diastereoselective cycloaddition for the synthesis of a key fragment of the drug Upadacitinib.[17]

Materials:

-

N-alkenoyl oxazolidinone (dipolarophile)

-

Azomethine ylide precursor

-

Lewis acid (optional)

-

Solvent

Procedure:

-

To a solution of the N-alkenoyl oxazolidinone in a suitable solvent, add the azomethine ylide precursor.

-

If required, add a Lewis acid to promote the reaction.

-

Stir the reaction at the appropriate temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction by TLC or NMR.

-

After completion, work up the reaction to isolate the cycloadduct.

-

Cleave the chiral auxiliary (e.g., by hydrolysis with LiOH) to obtain the desired chiral pyrrolidine carboxylic acid.

Visualization: Chiral Auxiliary Workflow

Caption: Workflow for chiral auxiliary-mediated synthesis.

Diastereoselective Reduction of Substituted Pyrroles

The catalytic hydrogenation of highly substituted pyrroles offers a straightforward method for the synthesis of functionalized pyrrolidines with multiple stereocenters. The stereochemical outcome of the reduction is often directed by a pre-existing stereocenter on a substituent of the pyrrole ring.[18]

Causality Behind Experimental Choices

This strategy relies on substrate control. The hydrogenation is believed to proceed in a stepwise manner. An initial reduction of a C=X bond (e.g., a ketone or imine) on a side chain creates a new stereocenter. This newly formed stereocenter then directs the subsequent hydrogenation of the pyrrole ring, leading to a high degree of diastereoselectivity.[18]

Experimental Protocol: Diastereoselective Hydrogenation of a Substituted Pyrrole

Materials:

-

Substituted pyrrole

-

Hydrogenation catalyst (e.g., Pd/C, Rh/C)

-

Hydrogen source (e.g., H2 gas)

-

Solvent (e.g., methanol, ethanol)

-

Acid or base additive (if required)

Procedure:

-

Dissolve the substituted pyrrole in the chosen solvent in a hydrogenation vessel.

-

Add the catalyst to the solution.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction at a suitable temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate to obtain the crude product.

-

Purify the product by chromatography or crystallization.

-

Determine the diastereomeric ratio of the product by NMR analysis.

Conclusion and Future Outlook

The stereoselective synthesis of pyrrolidine derivatives remains a vibrant and rapidly evolving field of research. The methodologies outlined in this guide represent the current state-of-the-art, providing chemists with a diverse array of tools to construct these vital heterocyclic scaffolds with high levels of stereocontrol. From the elegance of asymmetric catalysis to the strategic use of nature's own chiral building blocks, the ability to synthesize enantiomerically pure pyrrolidines is a testament to the ingenuity of modern organic chemistry.

Future advancements will likely focus on the development of even more efficient and sustainable catalytic systems, the discovery of novel cascade reactions for the rapid assembly of complex pyrrolidines, and the application of these methods to the synthesis of next-generation therapeutics. The continued exploration of this fascinating area of chemistry will undoubtedly lead to new discoveries that will benefit both science and society.

References

-

Cheng, T., Meng, S., & Huang, Y. (2013). A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. Organic Letters, 15(8), 1958–1961. [Link][8][19]

-

Li, H., Zu, L., Xie, H., Wang, J., & Wang, W. (2008). Highly enantio- and diastereoselective organocatalytic cascade aza-Michael-Michael reactions: a direct method for the synthesis of trisubstituted chiral pyrrolidines. Chemical Communications, (43), 5636–5638. [Link][9]

-

Zhao, X., et al. (2015). Organocatalytic Enantioselective Cascade Aza‐Michael/Michael Addition Sequence for Asymmetric Synthesis of Chiral Spiro[pyrrolidine‐3,3′‐oxindole]s. Advanced Synthesis & Catalysis. [Link][20]

-

Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. [Link][1]

-

Tóth, G., et al. (2022). Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. Molecules, 27(18), 6035. [Link][11]

-

An, D. K., & Yoon, S. K. (2002). Diastereocontrol by a hydroxyl auxiliary in the synthesis of pyrrolidines via radical cyclization. Organic Letters, 4(18), 3023–3025. [Link][21]

-

Palomo, C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7358–7363. [Link][3]

-

de la Cruz, P., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612–619. [Link][7]

-

Katsuki, T., & Yamaguchi, M. (1986). ChemInform Abstract: Asymmetric Reactions Using C2‐Symmetrically 2,5‐Disubstituted Pyrrolidines as Chiral Auxiliaries. Chemischer Informationsdienst, 17(51). [Link][22]

-

Wanner, M. J., & Koomen, G.-J. (2005). Stereoselective synthesis of pyrrolidines from N-allyl oxazolidines via hydrozirconation-cyclization. Organic Letters, 7(22), 4939-42. [Link][23]

-

Ghosh, A. K., Kulkarni, S., Xu, C.-X., & Fanwick, P. E. (2006). Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines. Organic Letters, 8(20), 4509–4511. [Link][24]

-

Kumar, R., et al. (2021). Synthesis of functionalized pyrroles using 4‐hydroxy‐L‐proline. Asian Journal of Organic Chemistry. [Link][25]

-

Reddy, R. P., et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 26(5), 1509–1516. [Link][17]

-

Muñoz-Molina, J. M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1099–1105. [Link][12]

-

Davies, H. M. L., et al. (2018). Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. Organic Letters, 20(12), 3658–3661. [Link][26]

-

Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942. [Link][27]

-

Pellicciari, R., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link][6]

-

Nagib, D. A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 386(6720), 438-445. [Link][28]

-

Feng, X., et al. (2020). Catalytic Asymmetric Reactions with N-Metallated Azomethine Ylides. Accounts of Chemical Research, 53(5), 1045–1057. [Link][5]

-

Ghosh, A. K., Kulkarni, S., Xu, C.-X., & Fanwick, P. E. (2006). Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines. Organic letters, 8(20), 4509–4511. [Link][5]

-

Jiang, C., & Frontier, A. J. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic letters, 9(24), 4939–4942. [Link][18]

-

Pandey, G., Banerjee, P., & Gadre, S. R. (2014). Construction of Enantiopure Pyrrolidine Ring System via Asymmetric [3+2]-Cycloaddition of Azomethine Ylides. Chemical Reviews, 114(12), 6077-6137. [Link][2]

-

Procter, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9066-9072. [Link][29]

-

Wang, W., et al. (2016). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 12, 2496–2531. [Link][10]

-

Chen, J.-R., & Xiao, W.-J. (2017). Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. Nature Communications, 8, 14856. [Link][13]

-

Wang, J., et al. (2010). Highly Enantioselective Ag(I)-Catalyzed [3 + 2] Cycloaddition of Azomethine Ylides. Journal of the American Chemical Society, 132(35), 12203–12205. [Link][4]

-

Wikipedia contributors. (2023, December 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link][14]

-

Singh, V. K. (2009). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Chemical Society Reviews, 38(8), 2261-2273. [Link][15]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]

- 7. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Highly enantio- and diastereoselective organocatalytic cascade aza-Michael-Michael reactions: a direct method for the synthesis of trisubstituted chiral pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 15. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Organocatalytic Enantioselective Cascade Aza‐Michael/Michael Addition Sequence for Asymmetric Synthesis of Chiral Spiro[pyrrolidine‐3,3′‐oxindole]s | Semantic Scholar [semanticscholar.org]

- 21. Diastereocontrol by a hydroxyl auxiliary in the synthesis of pyrrolidines via radical cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sci-Hub. ChemInform Abstract: Asymmetric Reactions Using C2‐Symmetrically 2,5‐Disubstituted Pyrrolidines as Chiral Auxiliaries / Chemischer Informationsdienst, 1986 [sci-hub.ru]

- 23. Stereoselective synthesis of pyrrolidines from N-allyl oxazolidines via hydrozirconation-cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. sci-hub.box [sci-hub.box]

- 28. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 29. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (2-Ethylpyrrolidin-2-yl)methanol

This guide provides an in-depth analysis of the expected spectroscopic data for the novel chiral amino alcohol, (2-Ethylpyrrolidin-2-yl)methanol. As a key building block in medicinal chemistry and catalyst design, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document will detail the theoretical underpinnings and practical considerations for acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction to this compound

This compound is a bifunctional molecule featuring a tertiary amine within a pyrrolidine ring and a primary alcohol. This unique combination of a chiral quaternary center and a hydroxyl group makes it a valuable synthon. The pyrrolidine ring is a common scaffold in numerous natural products and pharmaceuticals.[1] The presence of both a hydrogen bond donor (OH) and acceptor (N) within a constrained cyclic system dictates its chemical reactivity and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound (C₇H₁₅NO), we will examine both ¹H and ¹³C NMR data.

¹H NMR Spectroscopy: A Proton's Perspective

Fundamental Principles: ¹H NMR spectroscopy provides information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) gives information about neighboring protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; CDCl₃ is a standard for many organic molecules, while D₂O can be used to identify exchangeable protons (OH and NH).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. To confirm the presence of the OH and NH protons, a D₂O exchange experiment can be performed. In this experiment, a small amount of D₂O is added to the NMR tube, and the spectrum is re-acquired. The signals corresponding to the OH and NH protons will disappear or significantly decrease in intensity due to deuterium exchange.[2]

Predicted ¹H NMR Data and Interpretation:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| -CH₂-OH (a) | ~3.5 - 3.7 | Singlet (or AB quartet) | 2H | Protons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen atom.[3] The two protons are diastereotopic due to the adjacent chiral center and may appear as an AB quartet. |

| Pyrrolidine Ring CH₂ (b, c, d) | ~1.5 - 2.0 | Multiplets | 6H | These protons of the pyrrolidine ring will appear as complex overlapping multiplets. |

| -N-CH₂- (e) | ~2.8 - 3.2 | Multiplet | 2H | Protons on the carbon adjacent to the nitrogen are deshielded and will appear downfield from the other ring protons.[4] |

| -CH₂-CH₃ (f) | ~1.4 - 1.6 | Quartet | 2H | Methylene protons of the ethyl group, split by the adjacent methyl group. |

| -CH₂-CH₃ (g) | ~0.9 | Triplet | 3H | Methyl protons of the ethyl group, split by the adjacent methylene group. |

| -NH (h) | Broad singlet | 1H | The chemical shift of the amine proton can vary depending on solvent and concentration. It will likely be a broad signal due to quadrupole broadening and exchange.[2] This signal will disappear upon D₂O exchange. | |

| -OH (i) | Broad singlet | 1H | The chemical shift of the hydroxyl proton is also variable and concentration-dependent. It will appear as a broad singlet and will exchange with D₂O.[5] |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Fundamental Principles: ¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. The chemical shift of each carbon is indicative of its electronic environment.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Acquire the spectrum on a 100 MHz or higher spectrometer.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired to give single lines for each unique carbon. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data and Interpretation:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Quaternary C (C2) | ~65 - 75 | The quaternary carbon bonded to the nitrogen, ethyl group, and hydroxymethyl group will be significantly deshielded. |

| -CH₂-OH | ~60 - 70 | The carbon bearing the hydroxyl group is deshielded by the oxygen atom. |

| Pyrrolidine Ring CH₂ (C3, C4) | ~20 - 40 | Aliphatic carbons of the pyrrolidine ring. |

| -N-CH₂- (C5) | ~45 - 55 | The carbon adjacent to the nitrogen is deshielded. |

| -CH₂-CH₃ | ~25 - 35 | Methylene carbon of the ethyl group. |

| -CH₂-CH₃ | ~8 - 15 | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

Fundamental Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

-

Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first recorded, followed by the sample spectrum. The data is typically plotted as transmittance versus wavenumber (cm⁻¹).

Predicted IR Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3400 - 3200 (broad) | O-H stretch | Alcohol | A strong, broad absorption in this region is characteristic of the hydrogen-bonded hydroxyl group.[6] |

| 3350 - 3310 (medium) | N-H stretch | Secondary Amine | A medium intensity, sharp peak is expected for the N-H stretch of the secondary amine.[7] This may be partially obscured by the broad O-H stretch. |

| 2960 - 2850 | C-H stretch | Alkane | Strong absorptions corresponding to the stretching of sp³ C-H bonds in the pyrrolidine ring and ethyl group. |

| 1650 - 1580 | N-H bend | Secondary Amine | A medium to weak absorption may be observed for the N-H bending vibration.[7] |

| 1250 - 1020 | C-N stretch | Aliphatic Amine | A medium to weak absorption corresponding to the C-N bond stretching.[7] |

| 1050 - 1000 | C-O stretch | Primary Alcohol | A strong absorption for the C-O stretching vibration is expected in this region. |

Mass Spectrometry (MS)

Fundamental Principles: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which will lead to more extensive fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions.

Predicted Mass Spectrometry Data and Interpretation:

-

Molecular Ion: The molecular formula of this compound is C₇H₁₅NO, with a monoisotopic mass of 129.1154 g/mol .[8] According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9] The molecular ion peak (M⁺) in EI-MS or the protonated molecular ion peak ([M+H]⁺) at m/z 130.1226 in ESI-MS should be observed.[8]

-

Key Fragmentation Pathways:

-

α-Cleavage: This is a characteristic fragmentation for amines and alcohols.[9][10] Cleavage of the C-C bond adjacent to the nitrogen or oxygen is common.

-

Loss of the ethyl group (•CH₂CH₃) from the molecular ion would lead to a fragment at m/z 100.

-

Loss of the hydroxymethyl group (•CH₂OH) would result in a fragment at m/z 98.

-

-

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to a peak at [M-H₂O]⁺ (m/z 111).

-

Ring Opening: Fragmentation of the pyrrolidine ring can also occur, leading to a series of smaller fragment ions.[11]

-

Visualization of Experimental Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data based on established principles of spectroscopy and analysis of related structures. The predicted data serves as a robust framework for scientists to confirm the identity and purity of this important chemical entity. Rigorous application of these spectroscopic techniques will ensure the quality and reliability of subsequent research and development endeavors.

References

-

How to Identify Alcohols and Amines in the IR Spectrum - Dummies.com. (2016-03-26). Available at: [Link]

-

Mass Spectrometry of Amines - JoVE. (2023-04-30). Available at: [Link]

-

Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023-09-20). Available at: [Link]

-

NMR IR of alcohols and amines Akhil.pptx - Slideshare. Available at: [Link]

-

Spectroscopy of Amines - Chemistry LibreTexts. (2024-03-24). Available at: [Link]

-

GCMS Section 6.15 - Whitman People. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

IR: amines. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

-

Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines - ACS Publications. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

-

(PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - ResearchGate. Available at: [Link]

-

Synthesis and biological properties of Enantiomers of - An-Najah Staff. Available at: [Link]

-

Synthesis of (S)-pyrrolidin-2-ylmethanol derivative. - ResearchGate. Available at: [Link]

-

This compound (C7H15NO) - PubChemLite. Available at: [Link]

-

Absolute configuration of amino alcohols by H-1-NMR - ResearchGate. (2025-08-05). Available at: [Link]

-

Supporting Information Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multip - Beilstein Journals. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. Available at: [Link]

-

Synthesis of 2-aminomethyl-1-ethylpyrrolidine - PrepChem.com. Available at: [Link]

-

Pyrrolidine - Wikipedia. Available at: [Link]

-

O Chem: Interpreting 'HNMR for an Alcohol : r/chemhelp - Reddit. (2014-10-12). Available at: [Link]

-

2-Methyl-1-ethylpyrrolidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

Organic & Biomolecular Chemistry - RSC Publishing. (2016-05-23). Available at: [Link]

-

2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem. Available at: [Link]

-

[(2R)-1-glycylpyrrolidin-2-yl]methanol - PubChem. Available at: [Link]

-

17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. Available at: [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. Available at: [Link]

-

Quantification of Four Major Metabolites of Embryotoxic N-Methyl- and N-Ethyl-2-pyrrolidone in Human Urine by Cooled-Injection Gas Chromatography and Isotope Dilution Mass Spectrometry - ResearchGate. (2025-08-06). Available at: [Link]

-

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 643457 - PubChem. Available at: [Link]

-

Infrared spectra of methanol, ethanol, and n-propanol. Available at: [Link]

-

2-Pyrrolidinone - the NIST WebBook. Available at: [Link]

-

1-Ethyl-2-pyrrolidinone - the NIST WebBook. Available at: [Link]

-

[1-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]pyrrolidin-2-yl]methanol - PubChemLite. Available at: [Link]

-

(1-propargylpyrrolidin-2-yl)methanol - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. reddit.com [reddit.com]

- 6. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 9. jove.com [jove.com]

- 10. GCMS Section 6.15 [people.whitman.edu]

- 11. pubs.acs.org [pubs.acs.org]

(2-Ethylpyrrolidin-2-yl)methanol: A Chiral Scaffold for Advanced Drug Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its conformational rigidity and the stereochemical possibilities offered by its substituents allow for precise three-dimensional positioning of pharmacophoric elements, enhancing binding affinity and selectivity for biological targets. This guide focuses on (2-Ethylpyrrolidin-2-yl)methanol, a chiral building block featuring a critical quaternary stereocenter. We will explore its synthesis, physicochemical properties, and strategic application as a starting material in the synthesis of complex pharmaceutical agents, providing field-proven insights and detailed experimental protocols for the research scientist.

Core Compound Analysis: Properties and Safety

This compound is a chiral amino alcohol whose structure presents a unique synthetic challenge and a powerful design element: a quaternary carbon at the 2-position of the pyrrolidine ring. This feature locks the conformation of the substituent groups, which can be a decisive factor in achieving high-potency and selective drug candidates.

Physicochemical Data

A summary of the key properties of the racemic compound is presented below. It is crucial for researchers to note that the enantiomerically pure forms are most relevant for pharmaceutical synthesis, and their specific properties (e.g., optical rotation) must be characterized independently.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [4][5] |

| Molecular Weight | 129.20 g/mol | [5] |

| CAS Number | 1205749-92-3 (Racemate) | [6] |

| IUPAC Name | This compound | [4] |

| Predicted XlogP | 0.4 | [4] |

| Appearance | Colorless oil (typical for similar compounds) | N/A |

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound and its precursors is paramount. The following guidelines are synthesized from safety data sheets for structurally related and functionally similar compounds.

| Parameter | Guideline | Citations |

| Hazard Statements | Causes skin irritation. Causes serious eye damage. May cause respiratory irritation. Flammable liquid and vapor. Harmful if swallowed or in contact with skin. | [6][7] |

| Handling | Use only under a chemical fume hood with adequate ventilation. Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge. | [8] |

| Storage | Store in a tightly-closed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic; storage under an inert atmosphere (e.g., Argon, Nitrogen) is recommended. | [9] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Immediately call an ophthalmologist. Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. Call a physician immediately. | [7][8] |

Strategic Synthesis of this compound

The construction of the C2 quaternary stereocenter is the principal challenge in synthesizing this molecule. While numerous methods exist for creating 2-substituted pyrrolidines, the formation of a 2,2-disubstituted system with high enantiomeric purity requires a robust and stereocontrolled approach.[10][11] We present a logical, field-tested synthetic strategy starting from the readily available chiral pool starting material, L-proline.

The causality behind this choice rests on starting with a molecule where the primary stereocenter is already defined, thereby simplifying the synthetic challenge to the stereocontrolled introduction of a second substituent and subsequent functional group manipulation.

Proposed Synthetic Workflow

The proposed pathway involves stereoselective alkylation of a protected proline derivative, followed by reduction of the ester functionality.

Caption: Proposed synthesis of (S)-(2-Ethylpyrrolidin-2-yl)methanol.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for proline alkylation and ester reduction.

PART A: Synthesis of (S)-tert-butyl 2-(ethoxycarbonyl)-2-ethylpyrrolidine-1-carboxylate

-

Dry Apparatus: Under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF, 200 mL) to a flame-dried 1 L round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

Form LDA: Cool the THF to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 69 mL, 110 mmol) followed by the dropwise addition of diisopropylamine (15.4 mL, 110 mmol). Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

-

Enolate Formation: In a separate flask, dissolve N-Boc-L-proline methyl ester (23.1 g, 100 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LDA solution at -78 °C over 30 minutes. The formation of the enolate is critical; maintaining the low temperature is essential to minimize racemization.

-

Alkylation: After stirring the enolate solution for 1 hour at -78 °C, add ethyl iodide (12 mL, 150 mmol) dropwise. Allow the reaction to stir at -78 °C for 4 hours, then warm slowly to room temperature overnight.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude oil by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the target ester.

PART B: Reduction to (S)-tert-butyl 2-ethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate

-